molecular formula C11H17Cl2N3 B7897574 1-((6-Chloropyridin-3-yl)methyl)-3-methylpiperazine hydrochloride

1-((6-Chloropyridin-3-yl)methyl)-3-methylpiperazine hydrochloride

Cat. No.: B7897574
M. Wt: 262.18 g/mol
InChI Key: KFNYSCHSXCAYHY-UHFFFAOYSA-N
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Description

1-((6-Chloropyridin-3-yl)methyl)-3-methylpiperazine hydrochloride is an organic compound with a molecular formula of C11H16Cl2N3. This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of a chloropyridine ring and a piperazine ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((6-Chloropyridin-3-yl)methyl)-3-methylpiperazine hydrochloride typically involves the reaction of 6-chloropyridine-3-carbaldehyde with 3-methylpiperazine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions and efficient purification methods. The use of continuous flow reactors and automated systems helps in achieving high yields and purity of the compound. The final product is typically obtained as a crystalline solid, which is then packaged and stored under appropriate conditions to maintain its stability.

Chemical Reactions Analysis

Types of Reactions

1-((6-Chloropyridin-3-yl)methyl)-3-methylpiperazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the chloropyridine ring to a more reduced form.

    Substitution: The chlorine atom in the chloropyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophiles such as amines or thiols are used in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions include N-oxides, reduced derivatives, and substituted analogs of the original compound.

Scientific Research Applications

1-((6-Chloropyridin-3-yl)methyl)-3-methylpiperazine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-((6-Chloropyridin-3-yl)methyl)-3-methylpiperazine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-((6-Chloropyridin-3-yl)methyl)piperazine hydrochloride
  • 1-((6-Chloropyridin-3-yl)methyl)-4-methylpiperazine hydrochloride
  • 1-((6-Chloropyridin-3-yl)methyl)-3-ethylpiperazine hydrochloride

Uniqueness

1-((6-Chloropyridin-3-yl)methyl)-3-methylpiperazine hydrochloride is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[(6-chloropyridin-3-yl)methyl]-3-methylpiperazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3.ClH/c1-9-7-15(5-4-13-9)8-10-2-3-11(12)14-6-10;/h2-3,6,9,13H,4-5,7-8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFNYSCHSXCAYHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)CC2=CN=C(C=C2)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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